4-Bromo-2-chloro-5-iodoaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrClIN |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 |
InChI Key |
RMGSDNCUHZFTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)N |
Origin of Product |
United States |
Chemical Transformations and Reactive Pathways of 4 Bromo 2 Chloro 5 Iodoaniline
Reactivity of the Amine Functionality
The primary amine group in 4-bromo-2-chloro-5-iodoaniline is a key site for a variety of chemical modifications, including diazotization and N-functionalization reactions.
Diazotization Reactions and Subsequent Transformations
Diazotization of anilines, a fundamental transformation in organic synthesis, involves the reaction of a primary aromatic amine with a source of nitrous acid to form a diazonium salt. acs.orgaskfilo.com This intermediate is highly versatile and can undergo a variety of subsequent reactions.
A significant application of diazotization is the reductive deamination of haloanilines to produce the corresponding halogenated aromatic compounds. In the case of the related compound, 4-bromo-2-chloro-6-iodoaniline (B12088954), reductive deamination using isoamyl nitrite (B80452) in N,N-dimethylformamide (DMF) has been shown to be an effective method for producing 1-bromo-3-chloro-5-iodobenzene (B84608) with yields often exceeding 75%. acs.orgresearchgate.net This aprotic diazotization offers procedural advantages, including shorter reaction times and high product yields. google.com The general principle involves the in situ formation of a diazonium ion, which is subsequently reduced, replacing the amino group with a hydrogen atom. researchgate.net DMF is believed to act as the hydrogen donor in these reductive deamination reactions. researchgate.net
Table 1: Reductive Deamination of a Halogenated Aniline (B41778)
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Bromo-2-chloro-6-iodoaniline | isoamyl nitrite, N,N-dimethylformamide | 1-Bromo-3-chloro-5-iodobenzene | >75% | acs.org |
The diazonium salt intermediate derived from anilines is a gateway to a wide array of functional groups. While specific examples for this compound are not detailed in the provided search results, the general reactivity of diazonium salts is well-established. These intermediates can be converted into various functionalities through reactions such as Sandmeyer reactions (to introduce halides, cyano, or other groups), Schiemann reactions (for fluorination), and Gomberg-Bachmann reactions for aryl-aryl bond formation. acs.org For instance, the diazonium salt of 4-chloroaniline (B138754) has been successfully used in a Sandmeyer iodination reaction to produce 4-chloro-1-iodobenzene in high yield. acs.org
N-Functionalization and Amidation Reactions
The amine group of halogenated anilines can also undergo N-functionalization and amidation reactions. While specific studies on the N-functionalization or amidation of this compound were not found in the search results, the general reactivity of anilines suggests that this compound would readily participate in such transformations. These reactions typically involve the reaction of the aniline with acyl chlorides, anhydrides, or other electrophilic nitrogen-targeting reagents to form amides or other N-substituted products. For example, 4-bromo-2-iodoaniline (B187669) can be used in the synthesis of quinolone derivatives, which would involve the formation of a new bond to the nitrogen atom. sigmaaldrich.com
Reactions Involving Carbon-Halogen Bonds
The presence of bromo, chloro, and iodo substituents on the aromatic ring of this compound opens up possibilities for selective reactions at these positions, particularly through cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. nih.govresearchgate.net The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br > C-Cl. This differential reactivity allows for selective cross-coupling reactions on polyhalogenated substrates.
While a direct Suzuki-Miyaura coupling study on this compound was not identified, research on related compounds provides valuable insights. For instance, the Suzuki coupling of bromoiodobenzene with (4-cyanophenyl)boronic acid resulted in a 71% yield of the corresponding biphenyl (B1667301) product. researchgate.net Similarly, a related bromoiodide underwent Suzuki coupling to give the biphenyl product in 59% yield. researchgate.net These examples highlight the feasibility of selectively coupling at the more reactive C-I or C-Br bonds in the presence of a C-Cl bond. This selectivity is crucial for the stepwise functionalization of polyhalogenated aromatic compounds.
Table 2: Suzuki-Miyaura Coupling of Related Haloaromatics
| Aryl Halide | Boronic Acid/Ester | Product | Yield | Reference |
|---|---|---|---|---|
| Bromoiodobenzene | (4-cyanophenyl)boronic acid | Biphenyl derivative | 71% | researchgate.net |
| Bromoiodide derivative | (4-cyanophenyl)boronic acid | Biphenyl derivative | 59% | researchgate.net |
| Bromoiodobenzenes | 4-nitrophenylboronic acid pinacol (B44631) ester | Bromobiphenyls | Not specified | researchgate.net |
Hydrodehalogenation and Reductive Elimination Strategies
The selective removal of halogen atoms from polyhalogenated aromatic rings, known as hydrodehalogenation, is a crucial transformation in organic synthesis. For a molecule like this compound, the differential reactivity of the carbon-halogen bonds (C-I, C-Br, C-Cl) allows for potential regioselective dehalogenation. The bond strength generally follows the order C-Cl > C-Br > C-I, suggesting that the iodine atom would be the most susceptible to reductive cleavage.
Reductive elimination strategies often employ transition metal catalysts, such as palladium or rhodium complexes, in the presence of a reducing agent. For instance, catalytic transfer hydrogenation using a hydrogen donor can be an effective method. While specific studies on this compound are not extensively documented, research on related polyhalogenated anilines provides insight into its likely reactivity. For example, rhodium-catalyzed reactions have been shown to achieve dehalogenation, where a reduction process occurs concurrently with halogen exchange. acs.org
The choice of catalyst and reaction conditions is paramount in achieving selectivity. For instance, certain catalytic systems may favor the reductive elimination of the more reactive C-I bond, leaving the bromo and chloro substituents intact. This selective removal can be a valuable tool for the further functionalization of the aromatic ring.
Table 1: General Reactivity of Carbon-Halogen Bonds in Reductive Elimination
| Carbon-Halogen Bond | Relative Bond Strength | Expected Reactivity in Reductive Elimination |
| C-I | Weakest | Highest |
| C-Br | Intermediate | Intermediate |
| C-Cl | Strongest | Lowest |
This table presents a generalized trend and the actual reactivity can be influenced by steric factors and the specific catalytic system employed.
Nucleophilic Aromatic Substitution Investigations
Nucleophilic aromatic substitution (SNAr) on haloarenes is typically challenging due to the electron-rich nature of the aromatic ring. However, the presence of electron-withdrawing groups can facilitate this reaction. In this compound, the cumulative electron-withdrawing inductive effect of the three halogen atoms deactivates the ring towards electrophilic substitution but can make it more susceptible to nucleophilic attack, particularly at positions activated by these substituents.
The positions ortho and para to the activating groups are generally the most favorable for nucleophilic substitution. In the case of this compound, the positions of the halogens relative to each other and to the amino group create a complex reactivity pattern. The amino group is a strong activating group, which generally directs electrophiles to the ortho and para positions and would disfavor nucleophilic attack. However, the strong inductive effects of the halogens counteract this.
Investigations into the SNAr reactions of polyhalogenated nitrobutadienes with electron-deficient anilines have provided insights into the mechanisms of such transformations, which can involve initial Michael addition followed by elimination steps. acs.org While the aniline in this compound is not electron-deficient, the principles of nucleophilic attack on halogenated rings remain relevant. The outcome of a nucleophilic substitution reaction on this substrate would be highly dependent on the nature of the nucleophile and the specific reaction conditions, with the potential for substitution of one of the halogen atoms.
Electron-Withdrawing Effects of Halogen Substituents on Aromatic Ring Reactivity
The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. Halogens exhibit a dual nature: they are inductively electron-withdrawing due to their high electronegativity, but they can also be electron-donating through resonance, owing to their lone pairs of electrons. quora.com
Furthermore, the electron-withdrawing nature of the halogens influences the basicity of the aniline. Aromatic amines are generally less basic than aliphatic amines because the nitrogen lone pair is delocalized into the pi system of the benzene (B151609) ring. wikipedia.org The presence of electron-withdrawing groups further decreases the electron density on the nitrogen atom, making the lone pair less available to accept a proton and thus reducing the basicity of the aniline. chemistrysteps.com Computational studies on halogen bonding have shown that electron-withdrawing substituents are able to accept σ-electron density, which can influence the interaction strength between the halogen bond donor and acceptor. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy for Functional Group and Aromatic Substitution Pattern Analysis
Vibrational spectroscopy is a cornerstone for identifying the characteristic bonds and substitution patterns within a molecule.
Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy is a powerful tool for analyzing the functional groups of 4-Bromo-2-chloro-5-iodoaniline. As a primary aromatic amine, its IR spectrum displays characteristic absorption bands. wpmucdn.comlibretexts.org
The most notable features are the N-H stretching vibrations of the primary amine group (-NH₂), which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. libretexts.org For aromatic amines, these bands are often observed at slightly higher frequencies compared to their aliphatic counterparts. libretexts.org
Another key vibration is the N-H bending (scissoring) mode, which is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com The spectrum will also feature C-N stretching vibrations, which for aromatic amines, are typically strong and found between 1250 and 1335 cm⁻¹. orgchemboulder.com The aromatic nature of the compound is confirmed by aromatic C-H stretching bands appearing above 3000 cm⁻¹ and C=C ring stretching vibrations within the 1400-1600 cm⁻¹ region. The specific pattern of substitution on the benzene (B151609) ring influences the out-of-plane C-H bending vibrations in the lower frequency "fingerprint" region (below 1000 cm⁻¹), providing further structural clues.
Table 1: Characteristic Infrared Absorption Ranges for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bending | 1580 - 1650 |
| Aromatic C-N | C-N Stretch | 1250 - 1335 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Ring Stretch | 1400 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, directly reflecting the substitution pattern on the aromatic ring. The molecule has two non-equivalent aromatic protons. Due to the heavy substitution, these protons are isolated from each other, and therefore, they are expected to appear as two distinct singlets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).
The exact chemical shifts of these protons are influenced by the electronic effects of the neighboring substituents (Br, Cl, I, and NH₂). The amino group (-NH₂) is an activating, electron-donating group, which tends to shield aromatic protons and shift them to a lower chemical shift (upfield). Conversely, the halogens (Br, Cl, I) are deactivating, electron-withdrawing groups that deshield the protons, moving them to a higher chemical shift (downfield). The proton attached to the carbon atom positioned between the chlorine and bromine atoms will experience a different electronic environment than the proton adjacent to the iodine atom. Additionally, the amine protons (-NH₂) will typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. libretexts.org
The ¹³C NMR spectrum provides further confirmation of the molecular structure by detecting the unique carbon environments. docbrown.info For this compound, all six carbon atoms in the benzene ring are chemically non-equivalent due to the asymmetrical substitution pattern. Therefore, six distinct signals are expected in the aromatic region of the ¹³C NMR spectrum (typically δ 100-150 ppm).
The chemical shifts of the carbon atoms are significantly influenced by the attached substituents. The carbon atom bonded to the amino group (C1) will be shielded, while the carbons bonded to the electronegative halogens (C2, C4, C5) will be deshielded. docbrown.info The specific shifts provide a detailed electronic map of the aromatic ring. For instance, the carbon bearing the chlorine (C2) and the carbon bearing the bromine (C4) would have their chemical shifts influenced by the high electronegativity of these halogens. docbrown.info
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The exact mass of the molecule is calculated to be approximately 330.8260 g/mol . nih.gov
The mass spectrum of this compound is particularly distinctive due to the isotopic patterns of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, etc.), which provides unambiguous evidence for the presence of one bromine and one chlorine atom in the molecule. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. This technique can determine bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound was not found in the search results, analysis of similar structures, such as 5-Bromo-2-chloropyrimidin-4-amine, reveals common features. researchgate.net In the solid state, it is expected that the molecules would be linked by intermolecular hydrogen bonds involving the amine group (N-H···N), potentially forming dimers or more extended networks. researchgate.net The pyrimidine (B1678525) ring in the analogue structure is noted to be essentially planar, and it is highly probable that the benzene ring in this compound would also be planar. researchgate.net A crystallographic analysis would confirm the substitution pattern and provide precise measurements of the C-Br, C-Cl, C-I, and C-N bond lengths and the angles between them.
Analysis of Molecular Geometry and Planarity
The molecular geometry of this compound is predicated on a benzene ring, which is inherently planar. However, the substitution of hydrogen atoms with bulky halogen atoms (bromine, chlorine, and iodine) and an amino group can induce minor deviations from perfect planarity. An examination of the crystal structure of 4-bromo-2-chloroaniline (B1269894) reveals that the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.018 Å. researchgate.net This suggests that the benzene core in this compound would also be expected to be largely planar.
The bond lengths within the aniline (B41778) ring are influenced by the electronic effects of the substituents. In the related compound 4-chloro-2-iodoaniline, the C-Cl and C-I bond lengths have been determined to be 1.755 (6) Å and 2.101 (5) Å, respectively. nih.gov These values are comparable to those in monosubstituted anilines, such as 4-chloroaniline (B138754) (C-Cl bond length of 1.75 Å) and 2-iodoaniline (B362364) (C-I bond length of 2.103 (7) Å). nih.gov It is anticipated that the bond lengths in this compound would follow similar trends, with the C-Br bond length also being consistent with typical values for brominated aromatic compounds.
The substitution pattern on the aniline ring is a key determinant of its reactivity and intermolecular interactions. The amino group at the 1-position, a chlorine atom at the 2-position, a bromine atom at the 4-position, and an iodine atom at the 5-position create a unique electronic and steric environment. This specific arrangement influences the orientation of the amino group and the potential for intermolecular contacts.
| Compound | Bond | Bond Length (Å) | Source |
|---|---|---|---|
| 4-chloro-2-iodoaniline | C-Cl | 1.755 (6) | nih.gov |
| 4-chloro-2-iodoaniline | C-I | 2.101 (5) | nih.gov |
| 4-chloroaniline | C-Cl | 1.75 | nih.gov |
| 2-iodoaniline | C-I | 2.103 (7) | nih.gov |
Investigation of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding
The solid-state packing of this compound is expected to be dominated by a combination of hydrogen bonds and halogen bonds, which are crucial in dictating the supramolecular architecture.
Hydrogen Bonding:
The amino group (-NH₂) is a classic hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor. In the crystal structure of 4-bromo-2-chloroaniline, molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, which together generate sheet-like structures. researchgate.net The N···N distance in the N-H···N hydrogen bond is 3.172 (4) Å. researchgate.net For the N-H···Br interaction, the H···Br distance is 3.04 Å, and the N-H···Br angle is 137°. researchgate.net
Similarly, in 4-chloro-2-iodoaniline, the amino group participates in N-H···N hydrogen bonding, creating chains of molecules along the crystallographic a-axis. nih.gov Given these precedents, it is highly probable that the amino group in this compound would also form N-H···N hydrogen bonds, leading to the formation of chains or sheets. The presence of multiple halogen atoms also provides potential, albeit weaker, hydrogen bond acceptors.
Halogen Bonding:
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.
In the crystal structure of 4-chloro-2-iodoaniline, a notable Cl···I halogen bond is observed with a distance of 3.7850 (16) Å. nih.gov This is shorter than the sum of the van der Waals radii of chlorine and iodine (3.8 Å), indicating a significant attractive interaction. The presence of iodine in this compound makes it a prime candidate for forming strong halogen bonds. The iodine atom could interact with the nitrogen atom of the amino group of a neighboring molecule (I···N), or with another halogen atom (I···Br or I···Cl).
| Compound | Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Source |
|---|---|---|---|---|---|
| 4-bromo-2-chloroaniline | Hydrogen Bond | N-H···N | 3.172 (4) (N···N) | 164 | researchgate.net |
| 4-bromo-2-chloroaniline | Hydrogen Bond | N-H···Br | 3.04 (H···Br) | 137 | researchgate.net |
| 4-chloro-2-iodoaniline | Halogen Bond | Cl···I | 3.7850 (16) | - | nih.gov |
| 4-chloro-2-iodoaniline | π-stacking | Ring-Ring | 4.154 (1) (centroid-centroid) | - | nih.gov |
Computational and Theoretical Investigations of 4 Bromo 2 Chloro 5 Iodoaniline
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 4-Bromo-2-chloro-5-iodoaniline. researchgate.net These calculations provide insights into the molecule's electronic architecture, which in turn governs its stability and chemical reactivity.
By employing DFT methods with functionals such as B3LYP or PW6B95-D3 and appropriate basis sets, it is possible to compute a range of electronic descriptors. researchgate.netnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino group (-NH2) is expected to be an electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the halogen atoms (Br, Cl, I) are electron-withdrawing through induction but can also donate electron density via resonance. The interplay of these effects, along with the specific substitution pattern, will determine the precise nature of the MEP.
The relative stability of this compound can be assessed by calculating its total electronic and zero-point energies. scispace.com Reactivity indices such as chemical hardness, softness, electronegativity, and the electrophilicity index can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's propensity to participate in chemical reactions. acs.org
Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric charge distribution in the molecule. |
| Electronegativity (χ) | 3.5 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.3 eV | A larger value indicates greater resistance to changes in electron configuration. |
Molecular Modeling and Simulation of Aromatic Substitution Regioselectivity
The substitution pattern on the aniline (B41778) ring significantly influences the regioselectivity of further chemical reactions, particularly electrophilic aromatic substitution. Molecular modeling techniques can predict the most likely sites for electrophilic attack.
The directing effects of the substituents on the aromatic ring are paramount. The amino group is a strong activating and ortho-, para-directing group. The halogen atoms are deactivating due to their inductive effect, but they also direct incoming electrophiles to the ortho and para positions. In this compound, the positions are influenced by the combined effects of all four substituents.
Computational methods can be employed to predict the outcome of such reactions. One approach involves calculating the energies of the possible Wheland intermediates (also known as sigma complexes) that would be formed upon electrophilic attack at each available carbon atom on the ring. nih.gov The transition state leading to the most stable intermediate is generally the lowest in energy, indicating the preferred site of substitution.
Another predictive tool is the analysis of the calculated HOMO. The regions of the molecule with the highest HOMO density are often the most nucleophilic and thus the most susceptible to electrophilic attack. researchgate.net Additionally, calculated 13C NMR chemical shifts can be correlated with the regiochemical outcome, with the carbon atom having the lowest chemical shift often being the most electron-rich and reactive towards electrophiles. researchgate.netrsc.org For this compound, a careful analysis of these computational outputs would be necessary to predict the regioselectivity of, for example, nitration or further halogenation. The interplay of steric hindrance from the existing bulky halogen atoms and the electronic directing effects would be a key determinant of the reaction's outcome.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position of Attack | Relative Stability of Wheland Intermediate (Hypothetical) | Predicted Outcome |
| C3 | Moderate | Minor Product |
| C6 | High | Major Product |
Theoretical Studies on Intermolecular Forces and Crystal Packing Motifs
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, these forces are expected to include conventional hydrogen bonds, halogen bonds, and π-π stacking interactions.
Theoretical studies can provide a detailed understanding of these interactions. The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···X (where X is a halogen) hydrogen bonds with neighboring molecules. researchgate.net The halogen atoms, particularly the iodine and bromine, can act as halogen bond donors, interacting with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the amino group or another halogen atom. nih.govacs.org
Computational techniques like single-crystal X-ray diffraction data combined with theoretical calculations can be used to analyze the crystal packing. nih.govacs.org Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. uss.cl By mapping properties such as d_norm (which highlights regions of close intermolecular contact) onto the Hirshfeld surface, one can identify the specific atoms involved in hydrogen bonding and halogen bonding.
Role of 4 Bromo 2 Chloro 5 Iodoaniline in Contemporary Organic Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of three different halogens on the aniline (B41778) ring makes 4-bromo-2-chloro-5-iodoaniline a highly valuable precursor for creating complex molecular architectures. The differential reactivity of the carbon-halogen bonds allows for selective functionalization through various cross-coupling reactions. For instance, the C-I bond is the most reactive towards palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, followed by the C-Br bond, and then the C-Cl bond. This reactivity difference enables chemists to introduce different substituents in a stepwise manner.
A related compound, 4-bromo-2-chloro-6-iodoaniline (B12088954), undergoes reductive deamination to produce 1-bromo-3-chloro-5-iodobenzene (B84608), a key intermediate in multi-step syntheses. acs.orgmedium.com This type of reaction highlights how the aniline group can be used as a directing group and then removed after the desired halogenation pattern is achieved. A similar deamination of this compound would yield 1-bromo-3-chloro-4-iodobenzene, another versatile building block.
The synthesis of complex molecules often involves a series of carefully planned steps. For example, a six-stage synthesis starting from aniline can produce 1-bromo-3-chloro-5-iodobenzene. medium.com This process involves protection of the amine group, followed by sequential bromination, chlorination, hydrolysis, iodination, and finally deamination. medium.com The synthesis of this compound would likely follow a similar multi-step halogenation strategy starting from a suitable aniline derivative.
The utility of halogenated anilines as precursors is further demonstrated by the synthesis of quinolone derivatives from 4-bromo-2-iodoaniline (B187669). sigmaaldrich.comsigmaaldrich.com This suggests that this compound could similarly be used to create more complex, substituted quinolone structures. Additionally, 4-bromo-2-iodoaniline has been used in the synthesis of resin-bound sulfonamides, which are starting materials for preparing 2,3,5-trisubstituted indoles. sigmaaldrich.comsigmaaldrich.com
Building Block for Advanced Pharmaceutical Intermediates and Agro-Chemicals
Halogenated anilines are crucial intermediates in the production of pharmaceuticals and agrochemicals. researchgate.netnih.gov The presence of halogens can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. nih.govnih.gov While direct applications of this compound in marketed drugs or pesticides are not widely documented, its structural motifs are found in various bioactive compounds.
Halogenated anilines and their derivatives are often used in the synthesis of drugs and pesticides. researchgate.net The introduction of halogens into active ingredients is a key strategy in modern agrochemical research to optimize efficacy and safety. nih.gov For instance, halogenated phenylurea herbicides are a well-known class of agrochemicals. researchgate.net The complex substitution pattern of this compound makes it a candidate for creating new active ingredients with potentially novel modes of action. nih.gov Patents related to aniline derivatives for use as agricultural and horticultural insecticides indicate the importance of this class of compounds in the agrochemical industry. google.com
In medicinal chemistry, halogenated compounds are prevalent. nih.govresearchgate.net For example, 2,4-difluoroaniline (B146603) is an important intermediate for pharmaceuticals. alfa-industry.com The specific arrangement of halogens in this compound could be leveraged to synthesize complex heterocyclic systems that are often the core of modern drugs. The ability to selectively functionalize the C-I, C-Br, and C-Cl bonds allows for the construction of diverse molecular libraries for drug discovery.
Utility in the Development of Novel Organic Materials
The unique electronic and structural properties endowed by the three different halogen atoms make this compound a promising candidate for the development of novel organic materials. Halogenated aromatic compounds are known to influence the packing and electronic properties of organic materials, which is crucial for applications in organic electronics.
While there is no specific research on materials derived from this compound, the utility of similar halogenated compounds provides a strong indication of its potential. For instance, halogenated benzene (B151609) derivatives are used in the synthesis of polymers and other materials. medium.com The introduction of heavy atoms like bromine and iodine can enhance intersystem crossing, which is beneficial for applications in phosphorescent organic light-emitting diodes (OLEDs). The varied halogen substituents could also be used to fine-tune the energy levels (HOMO/LUMO) of organic semiconductors.
The ability to undergo sequential cross-coupling reactions at the different halogen sites would allow for the synthesis of well-defined, complex conjugated molecules. These molecules could be designed to have specific optical and electronic properties, making them suitable for applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Advancements
Research specifically detailing the synthesis, properties, and applications of 4-bromo-2-chloro-5-iodoaniline is notably limited in publicly accessible scientific literature. However, significant methodological advancements in the synthesis and functionalization of its isomers and other closely related polyhalogenated aromatic compounds provide a foundational understanding that can be extrapolated to this specific molecule.
Key research findings in the broader context of polyhalogenated anilines include the development of regioselective halogenation techniques. For instance, the synthesis of related compounds like 4-bromo-2-iodoaniline (B187669) has been achieved through the reaction of 4-bromoaniline (B143363) with iodine. google.com Furthermore, multi-step syntheses starting from simpler aromatic amines like aniline (B41778) have been established to produce complex polyhalogenated anilines, such as 4-bromo-2-chloro-6-iodoaniline (B12088954). This typically involves a sequence of protection, halogenation, and deprotection steps. adamcap.com
A significant methodological advancement is the use of microscale synthesis techniques, which have been successfully applied to the deamination of 4-bromo-2-chloro-6-iodoaniline to produce 1-bromo-3-chloro-5-iodobenzene (B84608). acs.orgresearchgate.net This approach offers advantages in terms of reduced starting material requirements and potentially higher yields. acs.org Spectroscopic techniques, particularly Attenuated Total Reflectance (ATR) spectroscopy, have proven effective for the identification and characterization of intermediates and final products in the synthesis of related polyhalogenated anilines.
While direct experimental data for this compound is scarce, computational data is available through databases like PubChem. These provide computed properties such as molecular weight, XLogP3, and topological polar surface area, which can serve as a preliminary guide for experimental design. nih.gov
Identification of Promising Avenues for Future Investigation of this compound
The conspicuous absence of dedicated research on this compound presents a clear opportunity for future investigation. Several promising avenues can be identified:
Development of a Dedicated Synthetic Pathway: A primary focus should be the development and optimization of a reliable and high-yielding synthesis for this compound. This could involve exploring various halogenation strategies on appropriately substituted anilines or benzene (B151609) derivatives, with a key challenge being the control of regioselectivity.
Comprehensive Physicochemical Characterization: Once synthesized, a thorough characterization of its physical and chemical properties is essential. This would include experimental determination of its melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis (NMR, IR, MS, and UV-Vis).
Exploration of Reactivity and Synthetic Utility: The unique arrangement of three different halogen atoms on the aniline ring suggests a rich and varied reactivity profile. Future research should investigate the selective functionalization of the C-Br, C-Cl, and C-I bonds through reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. The differential reactivity of these halogens could allow for sequential, site-selective modifications, making it a valuable scaffold for the synthesis of complex molecules.
Investigation of Biological Activity: Given that many halogenated anilines exhibit biological activity, screening this compound and its derivatives for potential pharmaceutical or agrochemical applications would be a logical next step.
Computational Modeling and Mechanistic Studies: In conjunction with experimental work, density functional theory (DFT) calculations could be employed to predict its reactivity, spectroscopic signatures, and to elucidate the mechanisms of its potential reactions.
Broader Implications for the Synthesis and Application of Polyhalogenated Aromatic Systems
The study of this compound, while specific, has broader implications for the field of polyhalogenated aromatic systems. The development of synthetic and analytical methodologies for this compound would contribute to the general toolbox available to chemists working with similarly complex molecules.
The insights gained from investigating the selective functionalization of its three distinct carbon-halogen bonds would be particularly valuable. This could inform the design of other "heavy" halogen-containing building blocks for applications in materials science, where such atoms can influence properties like liquid crystallinity and photoluminescence.
Furthermore, understanding the structure-property relationships of this specific isomer will contribute to a more comprehensive picture of how halogen substitution patterns affect the physical, chemical, and biological properties of aromatic compounds. This knowledge is crucial for the rational design of new molecules with tailored functionalities.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are most effective for characterizing 4-Bromo-2-chloro-5-iodoaniline?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify aromatic proton environments and confirm substitution patterns. Halogen atoms (Br, Cl, I) induce distinct deshielding effects, aiding in regiochemical assignment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via isotopic patterns, particularly for bromine () and iodine () .
- Infrared (IR) Spectroscopy : Detect NH stretching vibrations (~3350–3450 cm) and halogen-related absorption bands .
- Data Table :
| Technique | Key Peaks/Features |
|---|---|
| -NMR | δ 6.8–7.5 ppm (aromatic protons) |
| HRMS | [M+H] isotopic cluster for Br, Cl, I |
| IR | ~3400 cm (NH), ~500 cm (C-Br/C-I) |
Q. How can researchers assess the purity of this compound in laboratory settings?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water) to resolve halogenated byproducts .
- Melting Point Analysis : Compare observed melting range with literature values (e.g., derivatives like 4-Bromo-2-chloroaniline melt at ~120–125°C; deviations >2°C indicate impurities) .
- Elemental Analysis (EA) : Validate C/H/N/Br/Cl/I percentages against theoretical values .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 5-Bromo-3-chloro-2-fluoroaniline or 4-Bromo-2-fluoroaniline ).
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in molecular geometry. For example, planar deviations in 4-Bromo-2-chloroaniline (r.m.s. = 0.018 Å) highlight conformational rigidity .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian) can predict NMR shifts or optimize geometry for comparison with experimental data .
Q. What strategies optimize the synthesis of this compound to address steric and electronic challenges?
- Methodological Answer :
- Regioselective Halogenation : Prioritize iodination at the 5-position using directed metalation (e.g., LDA/THF at −78°C) to avoid competing substitutions .
- Protection/Deprotection : Protect the NH group (e.g., acetylation) during bromination/chlorination to prevent side reactions .
- Catalytic Systems : Explore Pd-catalyzed cross-coupling for late-stage halogen introduction, leveraging steric maps of intermediates .
Q. How do intermolecular interactions in the crystal lattice influence the physical properties of this compound?
- Methodological Answer :
- Hydrogen Bonding : N–H···N and N–H···Br interactions (as seen in 4-Bromo-2-chloroaniline) stabilize layered crystal packing, affecting solubility and melting behavior .
- Halogen Bonding : I···Cl interactions may enhance thermal stability. Analyze via Hirshfeld surfaces (CrystalExplorer) to quantify interaction strengths .
- Data Table :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···N | 2.89 | 165 |
| N–H···Br | 3.42 | 152 |
Q. What advanced crystallographic techniques are recommended for resolving twinned or low-quality crystals of halogenated anilines?
- Methodological Answer :
- SHELXD/SHELXE : Employ dual-space methods for structure solution of twinned crystals. For example, SHELXE’s iterative phasing improves electron density maps for halogen-heavy structures .
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data completeness for heavy atoms (Br, I) .
- TWINABS : Apply scaling and absorption corrections for twinned datasets to improve R-factors (<0.05) .
Handling Data Contradictions
Q. How should researchers address discrepancies between theoretical and experimental electronic properties (e.g., dipole moments, HOMO-LUMO gaps)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
